Aildenafil
Overview
Description
Aildenafil, also known as Methisosildenafil , is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor . It is used to treat erectile dysfunction .
Synthesis Analysis
The commercial synthesis of Aildenafil, as published by the Pfizer research group, serves as an excellent example of the demands of commercial chemistry . The synthesis involves a complex series of chemical reactions .Molecular Structure Analysis
The molecular structure of Aildenafil is C23H32N6O4S . The X-ray crystal structure of the sildenafil base, which is similar to Aildenafil, has been presented in several studies .Chemical Reactions Analysis
Sildenafil, a compound similar to Aildenafil, undergoes a series of chemical reactions to relax smooth muscle tissue and allow for unimpeded blood flow within the penis . Thermogravimetric analysis (TGA) methods have been employed for the reliable, qualitative assay of sildenafil citrate products .Physical And Chemical Properties Analysis
The molecular weight of Aildenafil is 488.6 g/mol . The compound has a density of 1.4±0.1 g/cm3, and a molar refractivity of 129.5±0.5 cm3 .Scientific Research Applications
Metabolic Pathways and Enzymatic Involvement
Aildenafil, as a phosphodiesterase type V enzyme inhibitor (PDE5I), has been studied for its metabolic pathways and enzymatic involvement. A study by Li et al. (2014) found that in vivo in rats and in vitro in various liver microsomes, aildenafil undergoes extensive metabolism. The study identified thirty-one phase I metabolites and revealed that CYP3A is the main isoenzyme involved in the oxidative metabolism of aildenafil (Li, Wu, Gu, Si, & Liu, 2014).
Efficacy and Safety in Erectile Dysfunction Treatment
Multiple studies have focused on the efficacy and safety of aildenafil citrate for treating erectile dysfunction (ED). He et al. (2006) and Wencheng et al. (2009) reported significant improvements in erectile function with aildenafil citrate, indicating its potential as an effective treatment for ED. These studies also noted the mild nature of any drug-related adverse events, suggesting a positive safety profile (He, Zhang, Jin, Li, Na, Bai, Wang, Zhu, Jiang, Yuan, Hong, Song, Yang, & Dai, 2006); (Li Wencheng, Jun, Baoshun, Luwei, & MingShun, 2009).
Pharmacodynamics and Clinical Implications
Research by Cui et al. (2021) demonstrated the efficiency and tolerability of aildenafil citrate in treating Chinese men with mild to moderate ED. This multicenter study reinforced the therapeutic potential of aildenafil in specific populations (Cui, Guan, Lei, Liu, Wang, Zhu, Yao, Wang, Feng, Tian, & Xin, 2021).
Potential in Cardioprotection and Other Clinical Applications
Sildenafil, a PDE5 inhibitor similar to aildenafil, has been explored for its cardioprotective effects. Kukreja et al. (2005) and (2004) found sildenafil may have a preconditioning-like cardioprotective effect against ischemia/reperfusion injury, suggesting a similar potential for aildenafil (Kukreja, Salloum, Das, Ockaili, Yin, Bremer, Fisher, Wittkamp, Hawkins, Chou, Kukreja, Wang, Marwaha, & Xi, 2005); (Kukreja, Ockaili, Salloum, Yin, Hawkins, Das, & Xi, 2004).
properties
IUPAC Name |
5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSWSZIPXJAYLR-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197970 | |
Record name | Methisosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aildenafil | |
CAS RN |
496835-35-9 | |
Record name | Aildenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496835-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methisosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496835359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methisosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T49W8GAX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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